molecular formula C9H9FN2 B12873785 3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole

3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B12873785
M. Wt: 164.18 g/mol
InChI Key: SMCNHUBHPMMJQX-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a 4-fluorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole typically involves the reaction of 4-fluorophenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole
  • 3-(4-bromophenyl)-4,5-dihydro-1H-pyrazole
  • 3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole

Uniqueness

3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

Molecular Formula

C9H9FN2

Molecular Weight

164.18 g/mol

IUPAC Name

3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole

InChI

InChI=1S/C9H9FN2/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-4,11H,5-6H2

InChI Key

SMCNHUBHPMMJQX-UHFFFAOYSA-N

Canonical SMILES

C1CNN=C1C2=CC=C(C=C2)F

Origin of Product

United States

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